1,19-Eicosadiene
Overview
Description
1,19-Eicosadiene is a chemical compound with the formula C20H38 . It has a molecular weight of 278.5157 .
Synthesis Analysis
A recent study reported a method to synthesize 1,19-Eicosadiene from castor oil . The researchers used rapid alternating polarity (rAP) and carbon-based electrodes in a modified Kolbe coupling process . This method allowed them to convert 10-undecenoic acid, derived from castor oil, into 1,19-Eicosadiene .Molecular Structure Analysis
The molecular structure of 1,19-Eicosadiene is represented by the InChI string: InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 .Scientific Research Applications
Chemical Structure and Properties
1,19-Eicosadiene is a chemical compound with the formula C20H38 . It has a molecular weight of 278.5157 . This compound is an organic substance, which means it contains carbon atoms and is studied in the field of organic chemistry .
Thermophysical Property Research
The National Institute of Standards and Technology (NIST) has collected critically evaluated thermodynamic property data for 1,19-Eicosadiene . This data can be used in various scientific and engineering calculations, such as the design of chemical processes and the development of new materials .
Biosurfactant Based Herbal-Nano Topical Ointment
1,19-Eicosadiene has been used in the preparation of a biosurfactant-based herbal-nano topical ointment . This ointment was prepared using Tridax procumbens infused oil (which contains 1,19-Eicosadiene) and gelatin-stabilized silver nanoparticles . The ointment showed a high microbial reduction capacity on clinical pathogens tested, namely Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . It also exhibited minimal hemolytic action on human red blood cells at 100 µg/mL .
Wound Healing
The same ointment mentioned above has been shown to have a low cytotoxic effect and a high cell migration rate, making it potentially useful for topical wound treatment . A cell migration rate of 62% was recorded at 24 hours using a wound scratch assay .
Future Directions
The recent study that synthesized 1,19-Eicosadiene from castor oil suggests potential future directions . The researchers suggest that their method could be used to convert side-chain carboxylic acids to other products or perhaps to convert succinic acid esters into adipic acid esters . This could open up new possibilities for the use of 1,19-Eicosadiene in various applications.
properties
IUPAC Name |
icosa-1,19-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFCAXSGQLCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333872 | |
Record name | 1,19-Eicosadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14811-95-1 | |
Record name | 1,19-Eicosadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,19-Eicosadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,19-EICOSADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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